molecular formula C9H9BrO3 B1588814 Methyl 2-(5-bromo-2-hydroxyphenyl)acetate CAS No. 220801-66-1

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Cat. No. B1588814
M. Wt: 245.07 g/mol
InChI Key: WDMIWHBNMUBGHF-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is also known by its IUPAC name, methyl (5-bromo-2-hydroxyphenyl)acetate .


Synthesis Analysis

The synthesis of “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be achieved through several steps . The process begins with the reaction of p-hydroxyphenylacetone with bromomethane to produce a brominated compound. This brominated compound then reacts with methyl carbonate under the catalysis of a base to yield "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is 1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 . This indicates the presence of a bromine atom attached to the 5th carbon of the phenyl ring, a hydroxy group attached to the 2nd carbon of the phenyl ring, and a methyl ester group attached to the 2nd carbon of the phenyl ring .


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” has a density of 1.562±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is predicted to be 317.1±27.0 °C . It is a solid at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as an organic synthesis reagent . It can be used to synthesize other organic compounds, such as benzothiazole compounds .
  • Pharmaceutical Research

    • Summary of Application : Indole derivatives, which can potentially be synthesized from “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Results or Outcomes : The results would depend on the specific biological activity being tested. For example, an indole derivative might show inhibitory activity against a particular virus, or it might show anti-inflammatory effects in an animal model .
  • Chemical Intermediate

    • Summary of Application : “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can serve as a chemical intermediate in the synthesis of other compounds .
    • Results or Outcomes : The outcome of using this compound as a chemical intermediate would be the production of a new compound. The yield, purity, and properties of the synthesized compound would depend on the specific synthesis procedure and conditions .
  • Pesticide Research

    • Summary of Application : Some phenylacetate derivatives, which can potentially be synthesized from “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate”, have been found to be intermediates in the synthesis of certain pesticides .
    • Results or Outcomes : The results would depend on the specific pesticidal activity being tested. For example, a phenylacetate derivative might show inhibitory activity against a particular pest organism .
  • Material Science

    • Summary of Application : “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used in the field of material science, particularly in the development of new materials with unique properties .
    • Results or Outcomes : The outcome of using this compound in material science would be the production of a new material. The properties of the synthesized material would depend on the specific synthesis procedure and conditions .
  • Pesticide Synthesis

    • Summary of Application : “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as an intermediate in the synthesis of certain pesticides .
    • Results or Outcomes : The outcome of using this compound in pesticide synthesis would be the production of a new pesticide. The effectiveness of the synthesized pesticide would depend on the specific synthesis procedure and conditions .

Safety And Hazards

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as a synthetic intermediate in the preparation of other organic compounds, such as benzothiazole derivatives . It can also be used in the pharmaceutical industry as a synthetic intermediate for some drugs, such as antibiotics, analgesics, and anticancer drugs .

properties

IUPAC Name

methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIWHBNMUBGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443159
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

CAS RN

220801-66-1
Record name Methyl 5-bromo-2-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220801-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Williams, Q Chen, L Codan… - … Process Research & …, 2016 - ACS Publications
We describe the route development and multikilogram-scale synthesis of an HCV NS5B site D inhibitor, MK-8876. The key topics covered are (1) process improvement of the two main …
Number of citations: 14 pubs.acs.org

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